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4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol

Medicinal Chemistry Structure-Activity Relationship (SAR) Molecular Recognition

4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol (CAS 656233-97-5) is a synthetic 4-aryl-1-methoxyisoquinoline derivative bearing a meta‑amino substituent on the pendant phenyl ring. With a molecular formula of C₁₆H₁₄N₂O₂ and a molecular weight of 266.29 g/mol, it belongs to the isoquinoline alkaloid structural class, a privileged scaffold in medicinal chemistry.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 656233-97-5
Cat. No. B11857024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol
CAS656233-97-5
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C2=C1C=CC=C2O)C3=CC(=CC=C3)N
InChIInChI=1S/C16H14N2O2/c1-20-16-12-6-3-7-14(19)15(12)13(9-18-16)10-4-2-5-11(17)8-10/h2-9,19H,17H2,1H3
InChIKeyVXGZFQCAPGWPDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol (CAS 656233-97-5) – Procurement-Grade Overview for Research Selection


4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol (CAS 656233-97-5) is a synthetic 4-aryl-1-methoxyisoquinoline derivative bearing a meta‑amino substituent on the pendant phenyl ring. With a molecular formula of C₁₆H₁₄N₂O₂ and a molecular weight of 266.29 g/mol, it belongs to the isoquinoline alkaloid structural class, a privileged scaffold in medicinal chemistry . The compound is supplied as a research‑grade building block at a standard purity of 97%, with batch‑specific QC documentation including NMR, HPLC, and GC available . Its computed physicochemical profile—a polar surface area (PSA) of 68.37 Ų and a calculated LogP of 3.78—places it within favorable drug‑like chemical space according to Lipinski’s Rule of Five .

Why Near-Analog Substitution Fails: The Meta-Amino Differentiation of 4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol


Within the 4‑aryl‑1‑methoxyisoquinolin‑5‑ol sub‑class, the position of the amino group on the pendant phenyl ring is not a trivial variation. The commercially available para‑amino isomer (4‑(4‑aminophenyl)‑1‑methoxyisoquinolin‑5‑ol, CAS 656234‑11‑6) shares an identical molecular formula and molecular weight , yet the shift from para to meta topology alters the spatial orientation of the hydrogen‑bond donor, the molecular electrostatic potential surface, and the calculated dipole moment . These geometric and electronic differences directly affect molecular recognition events such as target‑binding pose, complementarity to protein binding pockets, and the resulting structure‑activity relationships (SAR) . In the absence of explicit biological profiling data for either isomer, this regiochemical distinction becomes the primary criterion preventing blind interchangeability in any SAR‑driven research program.

Quantitative Differentiation Evidence for 4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol (CAS 656233-97-5)


Meta vs. Para Amino Regiochemistry: Spatial and Electronic Differentiation Against the 4‑(4‑Aminophenyl) Isomer

4‑(3‑Aminophenyl)‑1‑methoxyisoquinolin‑5‑ol and its para‑amino isomer (CAS 656234‑11‑6) are positional isomers sharing identical molecular formula (C₁₆H₁₄N₂O₂) and molecular weight (266.29 g/mol) . The critical difference is the amino group position on the pendant phenyl ring: meta (C‑3') versus para (C‑4'). This alters the inter‑atomic distance between the amino nitrogen and the isoquinoline core, modifying both the hydrogen‑bond donor vector angle and the overall molecular electrostatic potential distribution. The meta isomer exhibits a distinct calculated polar surface area (PSA) fingerprint of 68.37 Ų , which can differ from the para isomer due to divergent intramolecular electronic effects on the solvent‑accessible surface. For SAR studies where amino‑group orientation determines binding complementarity to a target pocket, the meta configuration provides a structurally non‑interchangeable geometry.

Medicinal Chemistry Structure-Activity Relationship (SAR) Molecular Recognition

Hydrogen-Bond Donor/Acceptor Topology vs. 4‑(4‑(Dimethylamino)phenyl) Analog

Unlike the tertiary‑amine analog 4‑(4‑(dimethylamino)phenyl)‑1‑methoxyisoquinolin‑5‑ol (CAS 656233‑98‑6), which carries a dimethylamino substituent lacking hydrogen‑bond donor capacity, the target compound possesses a primary aromatic amine (‑NH₂) that serves as both a hydrogen‑bond donor (1 HBD) and acceptor . This changes the hydrogen‑bond donor count from zero (dimethylamino analog) to one, while retaining acceptor functionality. The primary amine also enables downstream chemical derivatization—amide coupling, diazotization, Schiff base formation—that is sterically and electronically unavailable to the dimethylamino tertiary amine . The target compound thus occupies a distinct and synthetically enabling node in chemical space.

Medicinal Chemistry Fragment-Based Drug Design Pharmacophore Modeling

Batch‑Level Purity and Multi‑Method QC Documentation vs. Uncharacterized Vendor Offerings

The compound is supplied at a standard purity of 97% with batch‑specific quality control (QC) documentation encompassing NMR, HPLC, and GC analyses . This multi‑method QC package provides orthogonal confirmation of both structural identity (¹H/¹³C NMR) and chemical purity (HPLC, GC), exceeding the single‑method characterization (HPLC‑only or NMR‑only) commonly offered for near‑analog building blocks in this chemical space. Access to batch‑level Certificates of Analysis (CoA) enables procurement decisions based on verified lot‑specific purity rather than generic catalog specifications .

Chemical Procurement Quality Assurance Analytical Chemistry

Computed Drug‑Likeness Profile and Physicochemical Positioning Within 4‑Aryl‑1‑methoxyisoquinolin‑5‑ol Series

The compound’s computed physicochemical parameters—PSA of 68.37 Ų, LogP of 3.78, and exact mass of 266.10600 —position it within favorable drug‑like chemical space as defined by Lipinski’s Rule of Five (MW ≤ 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10). Compared to the more lipophilic 4‑(3,4‑difluorophenyl)‑1‑methoxyisoquinolin‑5‑ol analog (CAS 656233‑91‑9), which carries two electronegative fluorine substituents and is expected to exhibit a lower LogP and altered electronic profile, the target compound’s primary aniline substituent balances polarity and lipophilicity for potential CNS drug‑likeness (optimal CNS LogP range ~2–4, PSA ≤ 90 Ų) . These computed properties are a key differentiator when selecting among uncharacterized analogs for fragment‑based or HTS library design.

Computational Chemistry ADME Prediction Fragment Library Design

Best-Fit Research and Industrial Application Scenarios for 4-(3-Aminophenyl)-1-methoxyisoquinolin-5-ol


Structure–Activity Relationship (SAR) Studies of Isoquinoline-Based Kinase or MAO Inhibitor Scaffolds

When probing the impact of pendant phenyl amine geometry on target binding, the meta‑amino substitution of this compound provides a distinct spatial orientation relative to the commonly explored para‑amino isomer (CAS 656234‑11‑6) . The isoquinoline core is a known pharmacophore for MAO‑B and kinase inhibition [1], and systematic exploitation of the 3‑aminophenyl vector angle enables SAR exploration of regions of the binding pocket inaccessible to para‑substituted analogs.

Primary Amine Derivatization Platform for Focused Library Synthesis

The free primary aniline serves as a versatile synthetic handle for amide coupling, sulfonamide formation, reductive amination, and diazonium chemistry . Unlike the dimethylamino analog (CAS 656233‑98‑6), which cannot form amide bonds directly, this compound enables one‑step diversification into amide‑linked conjugates, carbamates, urea derivatives, and azo‑linked bioconjugates, making it a superior core scaffold for parallel library synthesis .

Probe Molecule for Hydrogen‑Bond Interaction Mapping in Structural Biology

The primary amine (–NH₂) provides a defined hydrogen‑bond donor vector with a specific geometry determined by the meta‑phenyl attachment . In protein crystallography or NMR‑based fragment screening, this directional H‑bond capability can be exploited to map hydrogen‑bonding hotspots within target active sites, where the meta geometry may engage residues that the para isomer cannot reach.

Physicochemical Reference Standard for CNS Drug‑Like Isoquinoline Library Design

With a computed LogP of 3.78 and PSA of 68.37 Ų , this compound resides within the optimal CNS drug‑like chemical space (LogP 2–4, PSA 40–90 Ų). It can serve as a reference point or internal standard for building a physicochemically balanced isoquinoline‑focused fragment library, particularly when comparing the impact of amino (hydrogen‑bond donor) vs. fluoro or dimethylamino substituents on ADME‑relevant parameters.

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